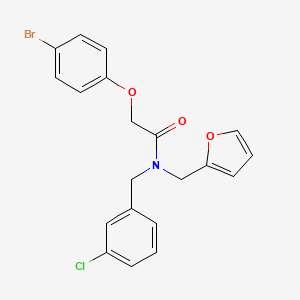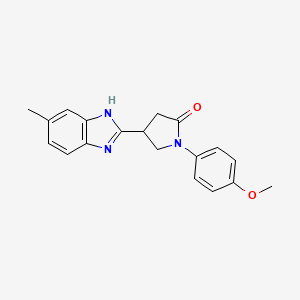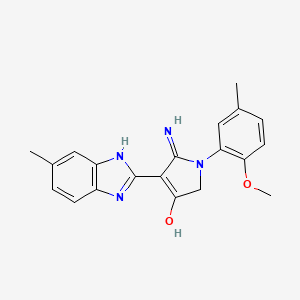![molecular formula C29H30FN3O2 B11416307 4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{2-[2-(butan-2-yl)fenoxi]etil}-1H-bencimidazol-2-il)-1-(4-fluorofenil)pirrolidin-2-ona es un complejo compuesto orgánico que presenta un núcleo de benzimidazol, un anillo de pirrolidinona y varios sustituyentes, incluyendo un grupo fluorofenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(1-{2-[2-(butan-2-yl)fenoxi]etil}-1H-bencimidazol-2-il)-1-(4-fluorofenil)pirrolidin-2-ona típicamente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del Núcleo de Bencimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico apropiado o su derivado en condiciones ácidas.
Introducción del Anillo de Pirrolidinona: Este paso implica la ciclización de una amina apropiada con una cetona o aldehído.
Reacciones de Sustitución:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de benzimidazol y el grupo butan-2-yl.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de pirrolidinona.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica y nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos halogenados como los haluros de alquilo y los haluros de arilo se utilizan en condiciones básicas o ácidas.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química Medicinal: Se puede explorar como un compuesto líder para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a receptores o enzimas específicos.
Biología: El compuesto se puede utilizar en estudios para comprender su interacción con macromoléculas biológicas como proteínas y ácidos nucleicos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1-{2-[2-(butan-2-yl)fenoxi]etil}-1H-bencimidazol-2-il)-1-(4-fluorofenil)pirrolidin-2-ona implica su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores o canales iónicos. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a cambios en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
Bilastina: Un antihistamínico con un núcleo de benzimidazol.
Cetirizina: Otro antihistamínico con una estructura similar.
Fexofenadina: Un antihistamínico de tercera generación.
Singularidad
4-(1-{2-[2-(butan-2-yl)fenoxi]etil}-1H-bencimidazol-2-il)-1-(4-fluorofenil)pirrolidin-2-ona es único debido a su combinación específica de grupos funcionales y características estructurales. Esta singularidad puede conferir propiedades farmacológicas distintas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C29H30FN3O2 |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
4-[1-[2-(2-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H30FN3O2/c1-3-20(2)24-8-4-7-11-27(24)35-17-16-32-26-10-6-5-9-25(26)31-29(32)21-18-28(34)33(19-21)23-14-12-22(30)13-15-23/h4-15,20-21H,3,16-19H2,1-2H3 |
Clave InChI |
VJEGXAVEOQEWND-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)

![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416248.png)
![Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11416261.png)
![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416272.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)


![1-benzyl-3-(5-chloro-2-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11416299.png)


